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Compound of Interest

5-Fluoro-4-methoxy-1H-indazol-3-
Compound Name:
amine

cat. No.: B2762962

An In-Depth Technical Guide to the Structure and Characterization of 5-Fluoro-4-methoxy-1H-
indazol-3-amine

Abstract

This technical guide provides a comprehensive overview of the molecular structure,
physicochemical properties, and detailed analytical characterization of 5-Fluoro-4-methoxy-
1H-indazol-3-amine. This compound is a significant heterocyclic building block in medicinal
chemistry, primarily utilized in the development of novel therapeutic agents. This document
details the application of key analytical techniques, including Nuclear Magnetic Resonance
(NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, for its
structural elucidation and purity confirmation. Detailed, field-proven experimental protocols are
provided to guide researchers in obtaining and interpreting high-quality analytical data. The
guide is intended for researchers, scientists, and professionals in drug development who
require a thorough understanding of this important indazole derivative.

Introduction: The Significance of the Indazole
Scaffold

The indazole ring system is a bicyclic heteroaromatic compound that serves as a "privileged
scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties allow it to
interact with a wide array of biological targets, making it a cornerstone in the design of modern
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pharmaceuticals.[2][3] Indazole derivatives have demonstrated a remarkable breadth of
biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[2][3][4]

The 1H-indazol-3-amine moiety, in particular, is recognized as an effective "hinge-binding"
fragment, crucial for the activity of many kinase inhibitors by interacting with the ATP-binding
site of the enzyme.[4] The strategic placement of substituents on the indazole core allows for
the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile. The subject of
this guide, 5-Fluoro-4-methoxy-1H-indazol-3-amine, incorporates two key substituents:

e A Fluoro Group (5-position): The incorporation of fluorine into drug candidates is a widely
used strategy to enhance metabolic stability, improve binding affinity, and modulate
physicochemical properties such as lipophilicity and pKa.[5][6]

» A Methoxy Group (4-position): This group can act as a hydrogen bond acceptor and
influences the electronic distribution within the aromatic system, thereby affecting target
engagement and molecular conformation.

Understanding the precise structure and characteristics of this molecule is therefore paramount
for its effective application in drug discovery and development programs.

Molecular Structure and Physicochemical
Properties

The unambiguous identification of 5-Fluoro-4-methoxy-1H-indazol-3-amine begins with its
fundamental molecular structure and properties.

Caption: Molecular Structure of 5-Fluoro-4-methoxy-1H-indazol-3-amine

Table 1: Physicochemical Properties
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Property Value Source

CAS Number 1240518-48-2 [7]

Molecular Formula CsHsFNsO [7]

Molecular Weight 181.17 g/mol [718]
Typically an off-white to yellow

Appearance yIF_Jd Y Y N/A
soli

2-8°C, protected from light,
Storage ) [8]
under inert gas

Workflow for Structural Characterization

A multi-technique approach is essential for the definitive characterization of a novel or
synthesized molecule. Each technique provides complementary information, and together they
form a self-validating system to confirm the structure, identity, and purity of the compound.
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Synthesis & Purification
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Caption: General workflow for the analytical characterization of a synthesized compound.

Spectroscopic and Chromatographic
Characterization

The combination of NMR, MS, and IR spectroscopy provides a detailed picture of the
molecule's atomic connectivity and functional groups. HPLC is then used to assess its overall
purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic
molecule. For this compound, 'H, 13C, and °F NMR experiments are informative.

e 'H NMR (Proton NMR): The proton spectrum will confirm the presence of aromatic protons,
the amine (NH2) protons, the methoxy (OCHs) protons, and the indazole N-H proton. The
aromatic region is particularly diagnostic. The fluorine at C5 and the methoxy at C4 will
influence the chemical shifts and coupling constants of the two remaining aromatic protons
at C6 and C7.

o Expected Signals:

= Aromatic Protons (H-6, H-7): Expected in the 6 6.5-7.5 ppm range. These will likely
appear as doublets or doublets of doublets due to coupling with each other and with the
fluorine atom.

= Amine (NH2): A broad singlet, typically in the d 4.0-5.5 ppm range, whose position can
vary with solvent and concentration.

» Methoxy (OCHs): A sharp singlet around & 3.8-4.0 ppm.

» Indazole (N-H): A broad singlet, often at a higher chemical shift (>10 ppm), which is
exchangeable with D20.

e 13C NMR (Carbon NMR): This technique identifies all unique carbon atoms in the molecule.

o Expected Signals: Eight distinct signals are expected. The carbons directly bonded to
fluorine (C-5) and oxygen (C-4) will show characteristic shifts and C-F coupling. Aromatic
carbons typically appear between & 100-160 ppm, while the methoxy carbon will be
around 0 55-60 ppm.

e F NMR (Fluorine NMR): This experiment provides a single signal for the fluorine atom,
confirming its presence. The coupling observed in the *H and 3C spectra can be correlated
with this signal to definitively place the fluorine at the C-5 position.

Mass Spectrometry (MS)
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Mass spectrometry is used to determine the molecular weight of the compound, which provides
direct confirmation of its elemental compaosition.

e Technique: Electrospray lonization (ESI) is a common technique for this type of molecule.

o Expected Result: In positive ion mode, the primary ion observed will be the protonated
molecule [M+H]* at an m/z (mass-to-charge ratio) of 182.17. High-resolution mass
spectrometry (HRMS) can confirm the molecular formula CsHsFNsO by providing a highly
accurate mass measurement (e.g., calculated m/z for [M+H]*: 182.0724, found: 182.0721).

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying the key functional groups present in the molecule by
detecting their characteristic vibrational frequencies.[9]

Table 2: Expected IR Absorption Bands

Wavenumber (cm~2) Vibration Type Functional Group

N-H Stretching (asymmetric &

3400 - 3200 symmetric) Primary Amine (-NHz2)
3300 - 3100 N-H Stretching Indazole N-H

1650 - 1580 N-H Bending (Scissoring) Primary Amine (-NH2)
1620 - 1550 C=N and C=C Stretching Aromatic/Indazole Rings
1275 - 1200 C-0O Stretching (Aryl ether) Methoxy Group (-OCHs)
1100 - 1000 C-F Stretching Aryl Fluoride

The presence of these distinct bands provides strong, corroborating evidence for the proposed
structure.

Experimental Protocol: *H NMR Analysis

This section provides a detailed, step-by-step methodology for acquiring a high-quality *H NMR
spectrum. This protocol is designed to be a self-validating system, ensuring data integrity.
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Objective: To obtain a high-resolution *H NMR spectrum of 5-Fluoro-4-methoxy-1H-indazol-3-
amine to confirm its structural integrity.

Materials:

¢ 5-Fluoro-4-methoxy-1H-indazol-3-amine sample (5-10 mg)
o Deuterated solvent: Dimethyl sulfoxide-de (DMSO-de)

e NMR tube (5 mm, high precision)

e Pipettes and vials

 NMR Spectrometer (e.g., 400 MHz)[10]

Methodology:

e Sample Preparation:

[e]

Accurately weigh approximately 5 mg of the sample into a clean, dry vial.

o Add ~0.7 mL of DMSO-ds to the vial. The choice of DMSO-de is crucial as it effectively
solubilizes the compound and, importantly, allows for the clear observation of
exchangeable protons like N-H and NH.

o Gently vortex or swirl the vial until the sample is completely dissolved. A clear, particulate-
free solution is required.

o Transfer the solution into a clean NMR tube using a pipette.
e Spectrometer Setup and Shimming:
o Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

o Lock the spectrometer onto the deuterium signal of the DMSO-de solvent. This step is
essential for maintaining a stable magnetic field during acquisition.
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o

Initiate the automatic or manual shimming procedure. The goal is to optimize the
homogeneity of the magnetic field across the sample, which is critical for achieving sharp
peaks and high resolution. A well-shimmed sample will show a sharp, symmetrical solvent
peak.

o Data Acquisition:

Load a standard 1D proton experiment parameter set.
Set the spectral width to cover the expected range of proton signals (e.g., -2 to 16 ppm).
Use a standard 30-45° pulse angle to avoid saturation of the signals.

Set a relaxation delay of 2-5 seconds. This allows the protons to return to their equilibrium
state between pulses, ensuring accurate signal integration.

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an excellent signal-to-
noise ratio.

» Data Processing and Analysis:

o

Apply a Fourier Transform to the acquired Free Induction Decay (FID) signal.

Phase the resulting spectrum manually to ensure all peaks are in a pure absorption mode
(positive and upright).

Calibrate the chemical shift scale by setting the residual DMSO solvent peak to 6 2.50
ppm.

Integrate all the peaks. The relative integrals should correspond to the number of protons
giving rise to each signal (e.g., 3H for OCHs, 2H for NH2, 1H for each aromatic proton).

Analyze the chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants to
assign each signal to the corresponding protons in the molecular structure.

Applications in Drug Discovery
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5-Fluoro-4-methoxy-1H-indazol-3-amine is not an end-product drug but rather a valuable
intermediate and building block. Its structure is tailored for use in synthesizing more complex
molecules, particularly kinase inhibitors for oncology.

» Scaffold for Kinase Inhibitors: The 1H-indazol-3-amine core is a proven pharmacophore for
targeting the hinge region of various protein kinases.[4] By reacting the 3-amino group with
other chemical moieties, medicinal chemists can build potent and selective inhibitors.

o Fragment-Based Drug Design (FBDD): This molecule can be used as a starting fragment in
FBDD campaigns. Its interaction with a target protein can be identified and then optimized by
growing the molecule to occupy adjacent binding pockets.

e Lead Optimization: The fluorine and methoxy groups provide vectors for further chemical
modification. They influence the molecule's ADME (Absorption, Distribution, Metabolism, and
Excretion) properties, allowing for the optimization of a lead compound's drug-like
characteristics. For instance, compounds containing the indazole scaffold have been
investigated as inhibitors of PI3Kd and FGFRL1.[3]

Conclusion

5-Fluoro-4-methoxy-1H-indazol-3-amine is a strategically designed heterocyclic compound
with significant potential in modern drug discovery. Its structure has been definitively
established through a synergistic application of modern analytical techniques. NMR
spectroscopy elucidates the detailed atomic connectivity, mass spectrometry confirms the
elemental composition and molecular weight, and IR spectroscopy verifies the presence of key
functional groups. The detailed protocols and data presented in this guide serve as a robust
reference for scientists, ensuring the quality and integrity of this compound in research and
development settings and facilitating its use in the synthesis of next-generation therapeutic
agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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